molecular formula C21H17F2N3O2 B3436620 N,N'-bis(4-fluorobenzyl)-2,5-pyridinedicarboxamide

N,N'-bis(4-fluorobenzyl)-2,5-pyridinedicarboxamide

Cat. No. B3436620
M. Wt: 381.4 g/mol
InChI Key: VYTGOKFMWGTFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N’-bis(4-fluorobenzyl)amine” is a chemical compound with the molecular formula C14H13F2N and a molecular weight of 233.262 . It is a product of the Thermo Scientific Chemicals brand .


Synthesis Analysis

The starting phosphazenes, tetrachloromono- and tetrachlorobis-(4-fluorobenzyl)monospiro (N/N)cyclotriphosphazenes (1 and 2), were synthesized by the substitution reactions of hexachlorocyclotriphosphazene, N3P3Cl6 (trimer; HCCP), with N-(4-fluorobenzyl)-1,3-diaminopropane (L1) and N,N’-bis(4-fluorobenzyl)-1,3-diaminopropane (L2), respectively .


Molecular Structure Analysis

The structures of the new products were identified using elemental analysis, FTIR, ESI-MS, 31P, 13C, and 1H NMR data . The solid-state structure of one of the products was confirmed by X-ray crystallography .


Chemical Reactions Analysis

Tetraaminomono-(1a and 1b) and bis-(4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes (2a and 2b) were prepared by the condensation reactions of spiro 1 and 2 with the excess of ethyl piperazine and phenylpiperazine, respectively, in boiling THF .

Mechanism of Action

The inhibitory effects of these cyclotriphosphazenes on the esterase activities of hCA I and hCA II isoenzymes were investigated in vitro. It was determined that compound 2b exhibited a stronger inhibitory effect than compound 2a .

Safety and Hazards

“N,N’-bis(4-fluorobenzyl)amine” is classified as a corrosive solid amine. It can cause severe skin burns and eye damage. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

2-N,5-N-bis[(4-fluorophenyl)methyl]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2/c22-17-6-1-14(2-7-17)11-25-20(27)16-5-10-19(24-13-16)21(28)26-12-15-3-8-18(23)9-4-15/h1-10,13H,11-12H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTGOKFMWGTFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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